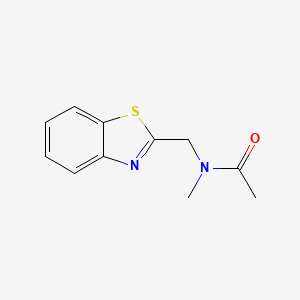

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URACTGLOQGWJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Guide to the Spectral Analysis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for the novel compound N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by spectral data from its constituent chemical moieties: the 2-methylbenzothiazole system and the N-methylacetamide group. The objective is to offer a robust theoretical framework for the characterization of this compound, enabling researchers to anticipate its spectral features and aiding in its potential identification and analysis in complex matrices. This guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, thereby serving as a practical tool for researchers in the field of medicinal chemistry and drug development.

Introduction and Molecular Structure

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a tertiary amide containing a benzothiazole heterocyclic system. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The N-methylacetamide group introduces features that can influence the molecule's polarity, solubility, and metabolic stability. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

The molecular structure, illustrated below, forms the basis for all subsequent spectral predictions.

Figure 1: Chemical structure of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Rationale for Predictions:

-

Benzothiazole Protons (H-4, H-5, H-6, H-7): These aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets, triplets) will depend on the adjacent protons.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to both the benzothiazole ring and the nitrogen of the amide. This environment is expected to deshield the protons, leading to a singlet (assuming no chirality) in the range of 4.5-5.5 ppm.

-

N-Methyl Protons (-N-CH₃): The methyl group attached to the nitrogen atom will likely show a singlet in the range of 2.8-3.2 ppm.

-

Acetyl Protons (-CO-CH₃): The methyl protons of the acetyl group are expected to appear as a singlet in a more upfield region, around 2.0-2.5 ppm, as they are further from the deshielding influence of the aromatic ring and nitrogen.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.5 |

| Methylene Protons (-CH₂-) | 4.5 - 5.5 |

| N-Methyl Protons (-N-CH₃) | 2.8 - 3.2 |

| Acetyl Protons (-CO-CH₃) | 2.0 - 2.5 |

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and is expected to appear significantly downfield, typically in the range of 168-172 ppm.[1]

-

Benzothiazole Carbons: The carbons of the benzothiazole ring will resonate in the aromatic region (110-160 ppm). The carbon atom (C-2) attached to the methylene group and the nitrogen and sulfur atoms will be the most downfield of the ring carbons.

-

Methylene Carbon (-CH₂-): The methylene carbon, being attached to the benzothiazole ring and the nitrogen, will be in a deshielded environment, with a predicted chemical shift between 45 and 55 ppm.

-

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is expected to appear in the range of 30-40 ppm.

-

Acetyl Carbon (-CO-CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, resonating in the upfield region of 20-25 ppm.[1]

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 168 - 172 |

| Benzothiazole Carbons | 110 - 160 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

| N-Methyl Carbon (-N-CH₃) | 30 - 40 |

| Acetyl Carbon (-CO-CH₃) | 20 - 25 |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, the molecular formula is C₁₁H₁₂N₂OS, with a predicted monoisotopic mass of approximately 220.067 g/mol .

Predicted Fragmentation Pathway:

Electron ionization (EI) would likely lead to the following key fragmentation patterns:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 220.

-

Formation of the Benzothiazolylmethyl Cation: Cleavage of the C-N bond between the methylene group and the amide nitrogen would be a favorable fragmentation, leading to a stable benzothiazolylmethyl cation at m/z ≈ 148. This is expected to be a major fragment.

-

Formation of the N-methylacetamide Fragment: The corresponding N-methylacetamide radical cation or a related fragment would have an m/z ≈ 72.

-

Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO) from the molecular ion would result in a fragment at m/z ≈ 177.

Figure 2: Predicted major fragmentation pathway for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in Mass Spectrometry.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Rationale for Predictions:

-

C=O Stretch (Amide I Band): As a tertiary amide, a strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of amides.

-

C-N Stretch: The C-N stretching vibration of the amide is expected to appear in the range of 1250-1350 cm⁻¹.

-

Aromatic C=C and C-H Bending: The benzothiazole ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

| Predicted IR Absorption Data | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Amide I) | 1630 - 1680 (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 (Medium) |

| C-N Stretch | 1250 - 1350 (Medium) |

| Aliphatic C-H Stretch | 2850 - 3000 (Medium) |

| Aromatic C-H Bending | < 900 (Medium to Strong) |

Experimental Protocols

While experimental data for the target compound is not available, the following are standard, self-validating protocols for acquiring the spectral data discussed.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the specific solvent.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

6.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for high-resolution mass spectrometry (HRMS) or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray ionization (ESI) is standard for LC-MS and is a softer ionization technique, often showing a prominent molecular ion peak.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

6.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Record the sample spectrum over the appropriate range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 3: General experimental workflow for the spectral analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectral data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, based on the well-established principles of spectroscopic analysis and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for these predictions, offer a valuable resource for researchers working with this or structurally related compounds. The outlined experimental protocols provide a standardized approach for the future acquisition of empirical data, which will be essential for validating and refining these theoretical predictions. It is the author's intent that this guide will facilitate the efficient and accurate characterization of this novel molecule, thereby accelerating research and development efforts in which it may play a role.

References

-

PubChem. (n.d.). 2-Methylbenzothiazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link][2]

-

PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link][1]

-

NIST. (n.d.). Acetamide, N-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link][3]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. Retrieved January 23, 2026, from [Link][4]

Sources

Methodological & Application

Application Notes and Protocols: N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of benzothiazole have been extensively investigated and have shown promise as antimicrobial, anticonvulsant, antitumor, and anti-inflammatory agents.[2] Of particular significance is their activity as enzyme inhibitors, with benzothiazole-containing molecules targeting a range of enzymes implicated in human diseases, including carbonic anhydrase, cholinesterases, and dihydropteroate synthase (DHPS).[3][4] This document provides a detailed guide to the potential application of a specific benzothiazole derivative, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, as an enzyme inhibitor, with a primary focus on its putative role as a Monoamine Oxidase (MAO) inhibitor.

While direct experimental data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is not extensively available in the public domain, its structural similarity to other known benzothiazole-based inhibitors strongly suggests its potential to interact with and modulate the activity of key enzymes. This application note will, therefore, leverage the broader understanding of benzothiazole derivatives to provide a comprehensive framework for its investigation.

Focus Target: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain and other tissues.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. The dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[7][8]

Inhibition of MAO, particularly MAO-B, has emerged as a key therapeutic strategy for Parkinson's disease.[9][10] By preventing the breakdown of dopamine, MAO-B inhibitors can increase dopaminergic neurotransmission and alleviate motor symptoms.[7] Furthermore, there is growing evidence that MAO inhibitors may possess neuroprotective properties.[7][8] Given that various benzothiazine derivatives have been reported to exhibit MAO inhibitory activity, it is a primary putative target for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.[11]

Plausible Mechanism of Action

The inhibitory activity of benzothiazole derivatives against MAO is thought to arise from their ability to interact with the enzyme's active site. The specific nature of this interaction, whether competitive, non-competitive, or uncompetitive, and its reversibility would need to be determined experimentally. The benzothiazole ring system can participate in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding with amino acid residues in the active site of MAO.

The proposed mechanism of MAO inhibition by a benzothiazole derivative like N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide would involve its binding to the active site of the enzyme, thereby preventing the substrate (a monoamine) from accessing it. This leads to a reduction in the rate of monoamine degradation and a subsequent increase in their concentration in the synaptic cleft.

Figure 1. Putative mechanism of MAO inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a potential enzyme inhibitor, with a focus on MAO.

Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide (test compound)

-

Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound dilutions or control (buffer for no inhibition, known inhibitor for positive control)

-

MAO-A or MAO-B enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the components of the detection system (e.g., Amplex Red reagent and horseradish peroxidase).

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

-

Normalize the rates relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Protocol 2: Enzyme Kinetics and Determination of Inhibition Type

This protocol is designed to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Materials:

-

Same as Protocol 1.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: Perform the MAO assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor. A typical experimental design would involve several fixed concentrations of the inhibitor (including zero) and a range of substrate concentrations for each inhibitor concentration.

-

Data Analysis:

-

Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the type of inhibition.

-

Competitive: Km increases, Vmax remains unchanged.

-

Non-competitive: Km remains unchanged, Vmax decreases.

-

Uncompetitive: Both Km and Vmax decrease.

-

-

Figure 2. Experimental workflow for inhibitor characterization.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro MAO Inhibitory Activity of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |

| N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide | MAO-A | Experimental Value | Experimental Finding |

| N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide | MAO-B | Experimental Value | Experimental Finding |

| Clorgyline (Control) | MAO-A | Literature Value | Irreversible |

| Selegiline (Control) | MAO-B | Literature Value | Irreversible |

Conclusion and Future Directions

The benzothiazole scaffold is a promising starting point for the development of novel enzyme inhibitors.[1] N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, based on its chemical structure, warrants investigation as a potential inhibitor of monoamine oxidase. The protocols outlined in this application note provide a robust framework for its initial in vitro characterization.

Further studies should focus on:

-

Selectivity: Determining the selectivity of the compound for MAO-B over MAO-A is crucial, as selective MAO-B inhibitors generally have a more favorable side-effect profile.[12]

-

Reversibility: Assessing whether the inhibition is reversible or irreversible is important for understanding the duration of action and potential for drug-drug interactions.

-

Cell-based Assays: Evaluating the compound's efficacy and toxicity in relevant cell models (e.g., neuronal cell lines) is a critical next step.

-

In Vivo Studies: If in vitro and cell-based data are promising, in vivo studies in animal models of neurodegenerative diseases would be warranted to assess its therapeutic potential.

By systematically applying these methodologies, researchers can thoroughly evaluate the potential of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a novel enzyme inhibitor and contribute to the development of new therapeutic agents for a range of debilitating diseases.

References

-

Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

-

Wikipedia. N-Methylacetamide. [Link]

-

National Center for Biotechnology Information. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. [Link]

-

National Center for Biotechnology Information. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. [Link]

-

Preprints.org. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

-

National Center for Biotechnology Information. N-(1,3-Benzothiazol-2-yl)acetamide. [Link]

-

MDPI. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

-

Iraqi Academic Scientific Journals. NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. [Link]

-

Royal Society of Chemistry. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

PubChem. N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide. [Link]

-

Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. [Link]

-

ACS Publications. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. [Link]

-

ResearchGate. Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. [Link]

-

Digital Commons @ the Georgia Academy of Science. synthesis and biological activity of n-substituted-benzothiazolium salts upon application with als cells and the effects of the tdp-43 protein. [Link]

-

ResearchGate. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

-

MDPI. Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. [Link]

-

AVESİS. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. [Link]

-

Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][13]Thiazin-4-One Derivatives. [Link]

-

Frontiers. Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. [Link]

-

Wikimedia Commons. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. [Link]

-

National Center for Biotechnology Information. Monoamine Oxidase Inhibitors (MAOIs). [Link]

-

PubMed. Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. [Link]

-

Semantic Scholar. Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide der. [https://www.semanticscholar.org/paper/Synthesis-of-new-N%E2%80%90(5%2C6%E2%80%90methylenedioxybenzothiazole%E2%80%902%E2%80%90-Sa%C4%9Fl%C4%B1k-Y%C4%B1ld%C4%B1z/b3a1651dd00c28340d8d73b50c11107297e59b21]([Link]

- Google Patents.

-

PubMed. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

-

PrepChem.com. Synthesis of N-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]-2-nitro-1,1-ethenediamine. [Link]

-

PubMed. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 6. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 8. mdpi.com [mdpi.com]

- 9. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]

- 11. upload.wikimedia.org [upload.wikimedia.org]

- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

Application Note & Protocols: High-Throughput Screening of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide Analogs for Protein Kinase Inhibition

An Application Guide for Drug Discovery Professionals

Abstract The N-(1,3-benzothiazol-2-yl) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors.[1] This document provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify and validate inhibitors of a target protein kinase from a library of novel N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs. We detail a robust workflow from initial assay development and primary screening to rigorous hit validation and data analysis. The protocols herein are designed to be self-validating, incorporating essential quality control metrics and orthogonal validation steps to ensure the identification of high-quality, tractable hit compounds for downstream drug discovery efforts.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[2] The process involves the use of automation, miniaturized assays, and large-scale data analysis to test millions of compounds against biological targets.[2][3] This guide focuses on screening a library of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs. While this specific scaffold is novel, the benzothiazole core is present in compounds known to target a variety of proteins, including kinases and β-amyloid plaques.[1][4]

For the purpose of this application note, we will construct our protocols around a hypothetical, yet common, drug discovery target: a protein kinase . Kinases are a major class of drug targets, and numerous HTS-compatible assays have been developed for their study.[5] The primary objective of this HTS campaign is to identify analogs that modulate the target kinase's activity, providing "hit" compounds that will serve as the foundation for lead optimization.[3]

The success of any HTS campaign hinges on the quality and robustness of the assay.[6] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous (no-wash) technology ideal for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[7]

Principle of the TR-FRET Kinase Assay

The TR-FRET assay measures the phosphorylation of a substrate peptide by the target kinase. The assay relies on two key components, each conjugated to a fluorophore:

-

Europium (Eu³⁺) Chelate-labeled Anti-phospho-substrate Antibody: The donor fluorophore.

-

Biotinylated Substrate Peptide with an Allophycocyanin (APC) Acceptor: The acceptor fluorophore.

When the kinase phosphorylates the substrate, the anti-phospho-substrate antibody binds to it. If the substrate is also bound to streptavidin-APC, the Eu³⁺ donor and APC acceptor are brought into close proximity. Excitation of the Eu³⁺ donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength (665 nm). In the presence of an inhibitory compound, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.

The causality for this choice is clear: TR-FRET assays minimize false positives that can arise from compound autofluorescence by utilizing a time-gated detection window, thereby enhancing the trustworthiness of the primary screening data.[7]

HTS Workflow: From Library to Validated Hit

A successful screening campaign is a multi-step process designed to systematically identify and validate promising compounds while eliminating artifacts and undesirable molecules.[8] The workflow is designed as a funnel, starting with a broad screen and progressively applying more stringent filters.

Caption: Overall high-throughput screening and hit validation workflow.

Detailed Methodologies and Protocols

Materials & Reagents

| Reagent | Supplier | Purpose |

| Target Kinase (e.g., Kinase-X) | In-house/Vendor | Enzyme for the reaction |

| Biotinylated Substrate Peptide | Vendor | Substrate for phosphorylation |

| ATP (Adenosine Triphosphate) | Vendor | Phosphate donor |

| Anti-phospho-substrate Ab (Eu³⁺) | Vendor | Donor fluorophore for detection |

| Streptavidin-APC | Vendor | Acceptor fluorophore for detection |

| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | In-house | Reaction buffer |

| Stop/Detection Buffer (Assay Buffer + EDTA) | In-house | Stops reaction, contains detection reagents |

| N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide Analog Library | In-house/Vendor | Test compounds (10 mM in 100% DMSO) |

| 384-well low-volume microplates | Vendor | Assay plates |

Protocol 1: Assay Development and Quality Control

Rationale: Before commencing a full-scale screen, the assay must be optimized for the miniaturized 384-well format to ensure robustness and cost-effectiveness. The key quality control metric for HTS is the Z'-factor, which measures the statistical separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[9]

Step-by-Step Protocol:

-

Enzyme Titration: Prepare serial dilutions of the kinase in assay buffer. Run the kinase reaction with a fixed, excess concentration of substrate and ATP. Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀), balancing signal strength with reagent consumption.

-

ATP Km Determination: At the chosen enzyme concentration (from step 1), perform the kinase assay across a range of ATP concentrations. Determine the Michaelis constant (Km) for ATP. For the main screen, use an ATP concentration equal to its Km to ensure the assay is sensitive to competitive inhibitors.

-

DMSO Tolerance: Run the assay with varying concentrations of DMSO (0.5% to 5%). Identify the highest DMSO concentration that does not significantly inhibit the enzyme's activity (typically ≤1%). This is critical as compound libraries are stored in DMSO.[10]

-

Z'-Factor Calculation: Prepare 16 wells of high control (enzyme + substrate + ATP, no inhibitor) and 16 wells of low control (no enzyme or a known potent inhibitor).

-

Calculate the mean (μ) and standard deviation (σ) for both high (p) and low (n) controls.

-

Calculate Z' using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

-

Proceed to HTS only if Z' ≥ 0.5.

-

Protocol 2: Primary High-Throughput Screen

Rationale: The primary screen is a single-point assay designed to rapidly identify any compound in the library with potential activity against the target.[8] Automation and liquid handling robotics are essential for this step.[3]

Step-by-Step Protocol (per 384-well plate):

-

Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (10 mM stock) into wells 1-22 of columns 1-22. This results in a final assay concentration of 10 µM with 0.5% DMSO.

-

Control Wells:

-

Columns 23: Dispense 50 nL of DMSO (High Control, 0% inhibition).

-

Columns 24: Dispense 50 nL of a known potent inhibitor (e.g., Staurosporine) for a final concentration of 1 µM (Low Control, 100% inhibition).

-

-

Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration in assay buffer) to all wells.

-

Initiate Reaction: Add 5 µL of the substrate/ATP mixture (at 2X final concentration in assay buffer) to all wells to start the reaction. The total volume is now 10 µL.

-

Incubation: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

-

Stop and Detect: Add 10 µL of Stop/Detection buffer containing the TR-FRET antibody and Streptavidin-APC reagents.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the TR-FRET ratio (665nm / 620nm).

Protocol 3: Data Analysis and Hit Selection

Rationale: Raw data from the HTS must be normalized and analyzed statistically to identify "hits" — compounds that exhibit a desired level of activity.[6]

-

Normalization: For each compound well, calculate the percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control))

-

Hit Criteria: A compound is typically classified as a primary hit if its % inhibition exceeds a defined threshold. A common starting point is % Inhibition > 50% . Alternatively, a statistical cutoff such as 3 standard deviations from the mean of the sample population (Z-score) can be used.[6]

-

Data Visualization: Plot the % inhibition for the entire library to visualize the overall hit rate and identify any systematic errors (e.g., "edge effects" on the plate).

Example Primary Screen Data:

| Compound ID | % Inhibition | Z-Score | Primary Hit? |

| BTZ-001 | 8.2 | 0.45 | No |

| BTZ-002 | 65.7 | 3.12 | Yes |

| BTZ-003 | -2.1 | -0.15 | No |

| BTZ-004 | 51.3 | 2.55 | Yes |

Protocol 4: Hit Confirmation and Validation

Rationale: Primary hits must be rigorously validated to eliminate false positives and confirm their activity.[11] This multi-step process, often called a "triage cascade," is crucial for ensuring that resources are focused on the most promising chemical matter.

Caption: Hit triage cascade for validating primary screening hits.

-

Confirmatory Screen: Re-test all primary hits from freshly prepared compound solutions to rule out errors from the original library plates.

-

Dose-Response (IC₅₀ Determination): Test confirmed hits in an 11-point, 1:3 serial dilution (e.g., from 100 µM to 1.7 nM). Fit the resulting data to a four-parameter logistic curve to determine the IC₅₀ (the concentration required for 50% inhibition). This quantifies the compound's potency.

-

Orthogonal Assay: This is a self-validating step. Confirm the activity of potent compounds using a different technology to ensure the observed inhibition is not an artifact of the primary assay format.[11] A label-free method like Surface Plasmon Resonance (SPR) is an excellent choice. It directly measures compound binding to the target kinase, providing kinetic data (K₋on, K₋off) and an affinity constant (K₋D).[12]

-

Structure-Activity Relationship (SAR) Analysis: Cluster the validated hits by chemical similarity. The presence of multiple active compounds within a structural cluster greatly increases confidence in that particular chemical series.[11]

Example Dose-Response Data:

| Compound ID | IC₅₀ (µM) | Hill Slope | R² of Fit | Validated Hit? |

| BTZ-002 | 0.85 | 1.1 | 0.992 | Yes |

| BTZ-004 | 12.3 | 1.3 | 0.985 | No (low potency) |

| BTZ-078 | 0.21 | 0.9 | 0.995 | Yes |

Conclusion

This application note provides a detailed framework for the high-throughput screening of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs against a protein kinase target. By following this structured approach—from robust TR-FRET assay development and careful primary screening to a rigorous hit validation cascade involving dose-response analysis and orthogonal testing—researchers can confidently identify and prioritize novel, potent, and specific inhibitors. This workflow is designed to maximize the discovery of high-quality chemical matter while minimizing the costly pursuit of artifacts, thereby accelerating the critical early stages of the drug discovery pipeline.

References

-

BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

-

Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

-

Jones, A. M., & Johnston, P. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1225-1234. Available at: [Link]

-

Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

-

Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. Available at: [Link]

-

García-Sáez, I., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry, 64(5), 749-765. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

-

Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57-65. Available at: [Link]

-

Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Available at: [Link]

-

University of Helsinki. (n.d.). High throughput chemical screening. Available at: [Link]

-

BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

-

European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Available at: [Link]

-

National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

-

European Pharmaceutical Review. (2011). Small molecule libraries. Available at: [Link]

-

Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

-

Zhai, L., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7813. Available at: [Link]

-

BellBrook Labs. (n.d.). Frequently Asked Questions. Available at: [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

-

Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]

-

Mayr, L. M., & Fürst, P. (2008). The future of high-throughput screening. Journal of Biomolecular Screening, 13(6), 443-448. Available at: [Link]

-

Zhai, L., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide. Available at: [Link]

-

Basavaraja, B. N., et al. (2014). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o134. Available at: [Link]

-

Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

-

Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-throughput screening to identify inhibitors of lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. cidd.uthscsa.edu [cidd.uthscsa.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Welcome to the technical support center for the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate a successful synthesis. As Senior Application Scientists, we have compiled field-proven insights to not only guide your experimental steps but also to explain the causality behind them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, focusing on the critical N-acetylation step.

Q1: What is the general reaction scheme for the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide?

The synthesis of the target compound is typically achieved through the N-acetylation of the secondary amine precursor, N-methyl-1-(1,3-benzothiazol-2-yl)methanamine. This reaction involves the formation of an amide bond by treating the amine with an acetylating agent in the presence of a suitable base.

Reaction Scheme:

Caption: General reaction for the N-acetylation of the secondary amine precursor.

The precursor, N-methyl-1-(1,3-benzothiazol-2-yl)methanamine, can be synthesized via several routes, such as the reaction of 2-(chloromethyl)-1,3-benzothiazole with methylamine or the reductive amination of 1,3-benzothiazole-2-carbaldehyde with methylamine. The purity of this starting material is crucial for a successful acetylation reaction.

Q2: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for N-acetylation, but they have different characteristics that may make one more suitable for your specific experimental setup.[1][2]

| Feature | Acetyl Chloride | Acetic Anhydride |

| Reactivity | Highly reactive, often leading to faster reaction times. | Less reactive than acetyl chloride, may require longer reaction times or gentle heating. |

| Byproduct | Hydrogen chloride (HCl), a strong acid that must be neutralized. | Acetic acid, a weaker acid. |

| Handling | Highly corrosive and moisture-sensitive; reacts violently with water. Requires careful handling in an inert atmosphere. | Corrosive and moisture-sensitive, but generally easier to handle than acetyl chloride. |

| Selectivity | High reactivity can sometimes lead to side reactions if other sensitive functional groups are present. | Generally offers better selectivity for the desired N-acetylation. |

Recommendation: For a straightforward N-acetylation of a secondary amine, acetyl chloride is often a good first choice due to its high reactivity, provided appropriate handling procedures are in place.[3] If you encounter issues with side reactions or have a complex substrate, acetic anhydride is an excellent, milder alternative.[1]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is critical for neutralizing the acidic byproduct generated during the acetylation (HCl from acetyl chloride or acetic acid from acetic anhydride).[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

| Base | Key Characteristics |

| Triethylamine (TEA) | A common, inexpensive, and effective non-nucleophilic base. The resulting triethylammonium chloride salt has limited solubility in some organic solvents like DCM, which can sometimes be advantageous for driving the reaction forward.[3] |

| Pyridine | Also a common base. It can sometimes act as a nucleophilic catalyst by forming a more reactive acetylpyridinium intermediate.[3] However, it can be more difficult to remove during workup due to its higher boiling point and water solubility. |

| 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst used in small (catalytic) amounts along with a stoichiometric base like TEA.[3] It is particularly useful for less reactive amines or when using acetic anhydride. |

Recommendation: Triethylamine (TEA) is the recommended stoichiometric base for this reaction. Use at least 1.1 equivalents to ensure complete neutralization of the acid byproduct. If the reaction is slow, particularly with acetic anhydride, adding a catalytic amount (1-5 mol%) of DMAP can significantly increase the reaction rate.[3]

Q4: What are the recommended starting concentrations, stoichiometry, and temperature?

Optimizing these parameters is key to achieving high yield and purity.

| Parameter | Recommended Range | Rationale |

| Concentration | 0.1 - 0.5 M | A concentration that is too high may lead to solubility issues and potential side reactions, while a very dilute reaction may proceed too slowly.[3] |

| Stoichiometry (Amine:Reagent:Base) | 1 : 1.05-1.2 : 1.1-1.5 | A slight excess of the acetylating agent and base ensures the complete consumption of the starting amine. |

| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C (ice bath) during the dropwise addition of the acetylating agent to control the initial exothermic reaction.[3] The reaction can then be allowed to warm to room temperature. |

Q5: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3]

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation of spots.

-

Visualization:

-

UV Light (254 nm): The benzothiazole ring is UV-active and will appear as a dark spot.

-

Ninhydrin Stain: This stain is crucial as it specifically reacts with the starting secondary amine to produce a colored spot (typically yellow or orange). The disappearance of the ninhydrin-positive spot indicates the consumption of the starting material.[3]

-

By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate, you can track the disappearance of the starting amine and the appearance of the less polar product.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Caption: A decision tree for troubleshooting common issues in the synthesis.

Problem: Low or No Product Yield

-

Possible Cause A: Inactive Acetylating Agent.

-

Explanation: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis if exposed to atmospheric moisture. An inactive reagent will not acylate the amine.

-

Solution: Always use a fresh bottle of the acetylating agent or a properly stored aliquot. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

-

Possible Cause B: Insufficient Base.

-

Explanation: If less than one equivalent of base is used, the generated HCl will protonate the starting amine, effectively stopping the reaction.

-

Solution: Ensure at least 1.1 equivalents of base are used. If the starting amine is in the form of a hydrochloride salt, an additional equivalent of base is required to free the amine in situ.[3]

-

-

Possible Cause C: Poor Quality Starting Amine.

-

Explanation: Impurities in the starting amine can interfere with the reaction.

-

Solution: Confirm the purity of the N-methyl-1-(1,3-benzothiazol-2-yl)methanamine by NMR, LC-MS, or melting point. If necessary, purify it by column chromatography or recrystallization before proceeding.

-

-

Possible Cause D: Incomplete Reaction. [4]

-

Explanation: The reaction may be slow under the current conditions.

-

Solution: After adding the acetylating agent at 0°C, allow the reaction to stir at room temperature for several hours or even overnight. Monitor by TLC until the starting material is consumed. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be considered, especially when using acetic anhydride.

-

Problem: Multiple Spots on TLC, Indicating Side Products

-

Possible Cause A: Decomposition.

-

Explanation: The starting material or product may be unstable under the reaction conditions, especially if the reaction is heated or run for an extended period.

-

Solution: Use milder conditions. Prefer acetic anhydride over acetyl chloride. Avoid high temperatures and monitor the reaction closely to stop it as soon as the starting material is consumed.

-

-

Possible Cause B: Incorrect Stoichiometry.

-

Explanation: A large excess of the acetylating agent might lead to unforeseen side reactions.

-

Solution: Use a controlled amount of the acetylating agent (1.05-1.1 equivalents). Add it slowly and dropwise to the reaction mixture at 0°C to maintain control.

-

Problem: Difficulty in Purifying the Product

-

Possible Cause A: Co-elution of Compounds.

-

Explanation: The product and starting material or a byproduct may have very similar polarities, making separation by column chromatography difficult with the chosen eluent.

-

Solution: Experiment with different solvent systems for column chromatography. For instance, if Hexane/Ethyl Acetate is not working, try a Dichloromethane/Methanol gradient. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to purify the product.

-

-

Possible Cause B: Emulsion Formation During Workup. [5]

-

Explanation: During the aqueous wash steps, a stable emulsion can form between the organic and aqueous layers, making separation difficult.

-

Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation of the two phases.

-

Experimental Protocols

The following are standard, self-validating protocols for the N-acetylation reaction.

Protocol 1: Using Acetyl Chloride

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-1-(1,3-benzothiazol-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Reagent: In a separate syringe, draw up acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:EtOAc, visualized with UV and ninhydrin stain). The reaction is complete when the starting amine spot is no longer visible.

-

Workup:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with more DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Protocol 2: Using Acetic Anhydride with Catalytic DMAP

-

Preparation: In a round-bottom flask, dissolve N-methyl-1-(1,3-benzothiazol-2-yl)methanamine (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. If the reaction is slow, it can be gently heated to 40 °C.

-

Monitoring: Monitor the reaction by TLC as described in Protocol 1.

-

Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.

References

- Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13.

- Banu, H., Singh, R., & Singh, P. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6439.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 25(22), 5368.

-

Waylander. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved from [Link]

- Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.

- Kaur, N., & Kishore, D. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 200-227.

- Sanz Sharleya, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

- Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of protein N-terminal acetylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(10), 1374-1384.

- Nile, A. (2016). Acylation of an amine using acetic anhydride. YouTube.

- Gaponik, P. N., & Voitekhovich, S. V. (2021).

- Al-Masoudi, N. A. L., & Al-Sultani, A. A. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Global Pharma Technology, 8(8), 1-11.

- Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1279.

- Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples.

- Tzanetou, E., Kourounakis, A. P., & Kourounakis, A. P. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.

- Popa, M. (2021). Why did my amide syntesis does not work?.

- Santa Cruz Biotechnology. N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide.

- ResearchGate. (n.d.).

- Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1739-S1745.

- Channe Gowda, D. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines.

- Schou, M., Tahtaci, D., & Koldsø, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11432-11436.

Sources

Technical Support Center: Investigating the Degradation of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Welcome to the technical support resource for researchers studying the degradation pathways of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and foundational knowledge to navigate your experimental challenges. Our approach is rooted in established principles of drug metabolism and analytical chemistry, offering practical solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your research strategy.

Q1: What are the likely degradation pathways for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide?

While specific literature on this molecule is scarce, we can predict its degradation based on the metabolism of its core structures: the benzothiazole ring and the N-methylacetamide side chain. The primary pathways are likely to be oxidative metabolism and hydrolysis.

-

Oxidative Metabolism: The benzothiazole moiety is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, primarily in the liver.[1] This can lead to the formation of hydroxylated metabolites on the benzothiazole ring. Further oxidation could potentially lead to ring cleavage. N-demethylation, the removal of the methyl group from the acetamide nitrogen, is another common oxidative pathway mediated by CYPs.

-

Hydrolytic Degradation: The acetamide group can undergo hydrolysis, which involves the cleavage of the amide bond.[2][3] This would result in the formation of N-(1,3-benzothiazol-2-ylmethyl)methanamine and acetic acid. While amides are generally more resistant to hydrolysis than esters, this pathway should be considered, especially in the presence of amidase enzymes or under acidic or basic conditions.[2][4]

Below is a diagram illustrating the predicted primary degradation pathways.

Caption: Predicted degradation pathways of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Q2: Which experimental systems are most appropriate for studying the degradation of this compound?

To obtain a comprehensive understanding of the degradation profile, a multi-faceted approach is recommended:

-

Liver Microsomes: Human or animal liver microsomes are the gold standard for investigating phase I metabolism, particularly reactions mediated by CYP450 enzymes.[5] This system will help determine the extent of oxidative metabolism.

-

Plasma or Serum: These matrices contain various enzymes, including esterases and amidases, that can contribute to hydrolytic degradation.[6]

-

Chemical Stability Testing: Incubating the compound in buffered solutions at various pH levels (e.g., 2, 7.4, and 9) can reveal its susceptibility to non-enzymatic hydrolysis.[7]

Q3: What are the recommended analytical techniques for identifying and quantifying the parent compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.

-

HPLC with UV Detection: Useful for quantifying the disappearance of the parent compound, especially in initial stability screens.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Essential for the sensitive detection and structural elucidation of metabolites.[8] The high specificity of LC-MS/MS allows for the confident identification of metabolites even in complex biological matrices.[9]

Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Troubleshooting Guide 1: Low or No Degradation Observed in Liver Microsomes

Scenario: You have incubated N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide with liver microsomes and NADPH, but you observe minimal to no loss of the parent compound over time.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for a lack of degradation in a microsomal stability assay.

Possible Causes and Solutions:

| Possible Cause | Explanation | Recommended Solution |

| Inactive NADPH | NADPH is essential for CYP450 activity and can degrade upon improper storage or repeated freeze-thaw cycles. | Prepare fresh NADPH solutions for each experiment. Ensure proper storage at -20°C or -80°C. |

| Low Microsomal Activity | The liver microsomes may have low enzymatic activity due to their source, age, or handling. | Test the microsomes with a known CYP450 substrate (e.g., testosterone for CYP3A4, or dextromethorphan for CYP2D6) to confirm their activity. |

| Suboptimal Incubation Conditions | The incubation time may be too short, or the concentration of microsomal protein may be too low to detect metabolism. | Increase the incubation time (e.g., up to 2 hours) and/or the microsomal protein concentration. |

| Compound is Not a CYP Substrate | The compound may not be a substrate for the major CYP450 enzymes present in liver microsomes. | Consider using hepatocytes, which contain a broader range of enzymes, or investigate other degradation pathways such as hydrolysis. |

Protocol: Liver Microsomal Stability Assay

-

Prepare a stock solution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the compound stock solution (final concentration typically 1 µM), and liver microsomes (final concentration 0.5-1 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Troubleshooting Guide 2: Difficulty in Identifying Metabolites

Scenario: You observe the disappearance of the parent compound in your experiments, but you are unable to detect distinct metabolite peaks in your LC-MS/MS analysis.

Possible Causes and Solutions:

| Possible Cause | Explanation | Recommended Solution |

| Poor Chromatographic Resolution | Metabolites may be co-eluting with the parent compound or other matrix components. | Modify the HPLC gradient to achieve better separation. Experiment with different column chemistries (e.g., C18, phenyl-hexyl). |

| Suboptimal Mass Spectrometry Conditions | The metabolites may not ionize efficiently under the current MS settings. | Optimize the ionization source parameters (e.g., spray voltage, gas temperatures). Perform a product ion scan of the parent compound to predict the fragmentation patterns of potential metabolites. |

| Low Metabolite Concentration | The metabolites may be formed at levels below the limit of detection of your instrument. | Concentrate the sample before analysis. Increase the initial concentration of the parent compound in the incubation. |

| Reactive/Unstable Metabolites | Some metabolites can be unstable and degrade quickly or form covalent bonds with proteins. | Include trapping agents (e.g., glutathione, semicarbazide) in the incubation to capture reactive metabolites. |

Protocol: Optimizing LC-MS/MS for Metabolite Identification

-

Full Scan Analysis: Initially, run the samples in full scan mode to get an overview of all ions present. Compare the chromatograms of a t=0 sample with a later time point to identify new peaks.

-

Predicted Metabolite Analysis: Based on the likely metabolic pathways (hydroxylation, demethylation, hydrolysis), calculate the predicted m/z values of the potential metabolites.

-

Extracted Ion Chromatograms (XICs): Generate XICs for the predicted m/z values to see if these metabolites are present.

-

Tandem MS (MS/MS): Fragment the potential metabolite ions and compare their fragmentation patterns to that of the parent compound. Common fragmentation patterns can help confirm the structure of the metabolite.

Troubleshooting Guide 3: Assessing Hydrolytic Stability

Scenario: You want to determine if the acetamide moiety of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is susceptible to hydrolysis.

Experimental Design:

An effective way to assess hydrolytic stability is to incubate the compound under different conditions and monitor its degradation over time.

Conditions for Hydrolytic Stability Testing:

| Condition | Rationale | Expected Outcome if Hydrolysis Occurs |

| pH 2 Buffer | Simulates acidic conditions (e.g., in the stomach). | Increased degradation compared to neutral pH. |

| pH 7.4 Buffer | Represents physiological pH. | Baseline degradation rate. |

| pH 9 Buffer | Simulates basic conditions. | Increased degradation compared to neutral pH. |

| Plasma/Serum | Contains esterases and amidases that can catalyze hydrolysis. | Faster degradation compared to buffer alone. |

Protocol: Chemical and Enzymatic Hydrolysis Study

-

Prepare stock solutions of the compound in a minimal amount of organic solvent.

-

For chemical stability, dilute the stock solution into buffers of varying pH (e.g., 2, 7.4, 9) to a final concentration of 1-10 µM.

-

For enzymatic stability, dilute the stock solution into plasma or serum.

-

Incubate all samples at 37°C.

-

At specified time points (e.g., 0, 1, 4, 24 hours), take aliquots and quench the reaction with a cold organic solvent.

-

Process the samples (e.g., protein precipitation for plasma/serum samples).

-

Analyze the samples by LC-MS/MS to quantify the parent compound and look for the appearance of the hydrolyzed amine product.

References

-

De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. [Link]

-

Gu, J., et al. (2018). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 31(10), 1049–1057. [Link]

-

ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

-

ResearchGate. Chemical and chemoenzymatic routes to 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. [Link]

-

Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]

-

LookChem. Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. [Link]

-

Pisani, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

-

Labbé, A., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 126(32), 13672–13684. [Link]

-

ResearchGate. N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. [Link]

-

University of Chieti-Pescara Institutional Research Archive. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. [Link]

-

Markova, A., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 15(1), 195. [Link]

-

Bioorganic & Medicinal Chemistry. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

Vang, T., et al. (1989). 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. Biochemical Pharmacology, 38(8), 1337–1342. [Link]

-

ResearchGate. Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. [Link]

-

ResearchGate. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

-

ManTech Publications. Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. [Link]

-

Di Corcia, D., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 589–598. [Link]

-

ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]

-

de Oliveira, R. S. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38995–39004. [Link]

-

Yamada, H., et al. (2011). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Journal of Bioscience and Bioengineering, 111(1), 58–62. [Link]

-

Scherer, M., et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Trends in Analytical Chemistry, 110, 12–20. [Link]

-

ResearchGate. Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. [Link]

-

Academically. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link]

-

Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231–1234. [Link]

-

Human Metabolome Database. Showing metabocard for N-Methylacetamide (HMDB0255184). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]

- 4. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. admin.mantechpublications.com [admin.mantechpublications.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Benzothiazole Derivatives in Biological Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing benzothiazole derivatives in biological assays. The specific compound, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, is not extensively documented in publicly available literature, suggesting it may be a novel agent. This guide, therefore, addresses the broader class of benzothiazole derivatives, providing a robust framework for troubleshooting common experimental challenges. The principles and protocols outlined here are grounded in extensive experience with small molecule drug discovery and are designed to ensure the integrity and reproducibility of your research.

Section 1: Know Your Compound - The First Line of Defense